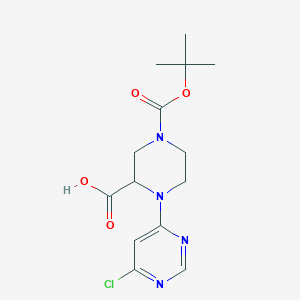
1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol
Descripción general
Descripción
1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol is an organic compound that features a pyrrolidine ring substituted with a 2,5-dichlorobenzyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol typically involves the reaction of 2,5-dichlorobenzyl chloride with pyrrolidine in the presence of a base, followed by subsequent hydroxylation. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The process typically includes:
Reactant Feed: Continuous feeding of 2,5-dichlorobenzyl chloride and pyrrolidine
Catalyst: Use of a suitable catalyst to enhance the reaction rate
Purification: Distillation or recrystallization to obtain the pure product
Análisis De Reacciones Químicas
Types of Reactions
1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Reduction of the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride
Substitution: Nucleophilic substitution reactions at the benzyl position
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Anhydrous ethanol, methanol, dichloromethane
Major Products Formed
Oxidation: Formation of 1-(2,5-Dichloro-benzyl)-pyrrolidin-3-one
Reduction: Formation of 1-(2,5-Dichloro-benzyl)-pyrrolidine
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol has several applications in scientific research:
Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmacologically active compounds
Biological Studies: Investigation of its effects on biological systems, including enzyme inhibition and receptor binding
Industrial Applications: Use as an intermediate in the synthesis of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity
Receptor Binding: Interaction with cellular receptors, leading to modulation of signal transduction pathways
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol
- 1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol
- 1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol
Uniqueness
1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol is unique due to the specific positioning of the dichloro substituents on the benzyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and industrial applications compared to its analogs.
Propiedades
IUPAC Name |
1-[(2,5-dichlorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-9-1-2-11(13)8(5-9)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFYBXDRTKRBKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-2-yl]-methanol](/img/structure/B3229646.png)
